1,5,2,4-二氧杂二噻烷 2,2,4,4-四氧化物

描述

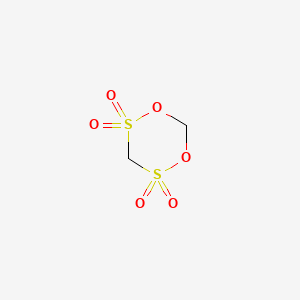

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, also known as methylene methanedisulfonate, is a chemical compound with the molecular formula C₂H₄O₆S₂ and a molecular weight of 188.18 g/mol . It is a white to light yellow powder or crystalline solid that is primarily used in research and industrial applications .

科学研究应用

Scientific Research Applications

-

Organic Synthesis

- The compound serves as a reagent in organic synthesis and is utilized for preparing various sulfur-containing compounds. Its ability to act as a sulfonate donor makes it valuable in creating sulfonated derivatives that are crucial in pharmaceuticals and agrochemicals.

-

Electrolyte Additive in Batteries

- Recent studies have highlighted the effectiveness of 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide as an electrolyte additive in lithium-ion batteries. It enhances the performance of graphite/LiCoO pouch cells when combined with vinylene carbonate. The use of this compound has shown improvements in coulombic efficiency and reduced voltage drop during storage .

- Biochemical Studies

Industrial Applications

-

Production of Specialty Chemicals

- The compound is employed in the production of specialty chemicals due to its unique chemical properties. It acts as an intermediate in synthesizing other valuable chemicals used in various industrial processes.

-

Additive in Industrial Processes

- Its role as an additive enhances the properties of materials in industrial applications, including plastics and coatings. By modifying the physical and chemical characteristics of these materials, it contributes to improved performance and durability.

Case Study 1: Lithium-Ion Battery Performance

A study conducted on lithium-ion batteries demonstrated that incorporating 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide improved overall battery performance metrics significantly compared to traditional electrolyte solutions. The findings indicated that batteries with this additive exhibited higher charge retention and efficiency over extended cycles .

Case Study 2: Biochemical Interaction

Research exploring the biochemical interactions of this compound revealed its potential to influence cellular metabolism through reactive intermediates formed during its interaction with cellular components. This study provided evidence for its application in drug development targeting metabolic pathways .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for preparing sulfur-containing compounds | Versatile use in pharmaceuticals |

| Electrolyte Additive | Enhances lithium-ion battery performance | Improved efficiency and reduced voltage drop |

| Biochemical Studies | Investigates effects on biological systems | Insights into metabolic pathways |

| Specialty Chemicals | Intermediate for producing various chemicals | Enhances material properties |

| Industrial Additive | Used to modify physical/chemical properties in materials | Improved performance and durability |

准备方法

Synthetic Routes and Reaction Conditions

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide can be synthesized through various methods. One common method involves the sulfonation of methanesulfonic acid to directly obtain methylene disulfonic acid, which is then converted to the target compound . Another method involves the reaction of hexamethyldisiloxane with methanedisulphonyl dichloride .

Industrial Production Methods

In industrial settings, the production of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide typically involves the use of large-scale reactors and controlled conditions to ensure high purity and yield. The process may include steps such as precipitation, acidification, and dehydration to obtain the intermediate compounds, followed by further reactions to produce the final product .

化学反应分析

Types of Reactions

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different sulfonate derivatives.

Reduction: It can be reduced to form simpler sulfur-containing compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonate derivatives and simpler sulfur-containing compounds, depending on the specific reaction conditions and reagents used .

作用机制

The mechanism of action of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a donor or acceptor of sulfonate groups, influencing various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular function and metabolism .

相似化合物的比较

Similar Compounds

Methanesulfonic acid: A simpler sulfonic acid that is used as a starting material for the synthesis of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide.

Methanedisulphonic acid: An intermediate in the synthesis of the target compound.

Hexamethyldisiloxane: A reagent used in one of the synthetic routes for the preparation of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide.

Uniqueness

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a donor and acceptor of sulfonate groups makes it a versatile compound in various fields of research and industry .

生物活性

1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (CAS No. 99591-74-9) is a unique chemical compound characterized by its dioxadithiane ring structure containing two oxygen and four sulfur atoms. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis.

The compound has the following physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄O₆S₂ |

| Molecular Weight | 188.18 g/mol |

| Boiling Point | 624.2 °C |

| Flash Point | 331.3 °C |

| Density | 1.851 g/cm³ |

| Vapor Pressure | 0.002-0.004 Pa at 20-25°C |

| Storage Temperature | Under inert gas at 2-8°C |

These properties indicate that the compound is stable under specific conditions but requires careful handling due to its potential hazards.

Antimicrobial Properties

Research has demonstrated that 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial and fungal strains. For example:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Antifungal Activity

In addition to its antibacterial properties, the compound has been noted for its antifungal effects. Studies indicate that it can inhibit the growth of pathogenic fungi, suggesting potential applications in treating fungal infections .

Antiparasitic Effects

There is emerging evidence that this compound may also possess antiparasitic properties. Preliminary studies indicate activity against certain protozoan parasites, although more extensive research is needed to fully understand its efficacy and mechanisms .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide:

-

Study on Antimicrobial Efficacy :

- Researchers conducted a comparative analysis of the compound against standard antimicrobial agents.

- Results showed that it exhibited comparable or superior activity against resistant strains of bacteria.

-

Fungal Inhibition Assays :

- In vitro assays demonstrated significant inhibition of fungal growth at low concentrations.

- The mechanism was attributed to the compound's ability to disrupt cell wall synthesis.

- Toxicological Assessment :

Potential Applications

Given its diverse biological activities, 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide holds promise for various applications:

属性

IUPAC Name |

1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAOOGWHPITOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OS(=O)(=O)CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469235 | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99591-74-9 | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide (MMDS) impact the performance of graphite/LiCoO2 pouch cells compared to other electrolyte additives?

A1: The research investigated the effects of MMDS, a sulfonate additive, alongside three cyclic sulfate additives (ethylene sulfate, trimethylene sulfate, and propylene sulfate) on the performance of graphite/LCO pouch cells. When combined with 2% vinylene carbonate (VC), cells containing VC + MMDS exhibited superior performance compared to cells with VC alone []. This improvement was observed in metrics like coulombic efficiency, charge endpoint capacity slippage, and voltage drop during storage. Interestingly, the same study found that MMDS did not offer similar benefits in graphite/Li[Ni1/3Mn1/3Co1/3]O2 (NMC) pouch cells, highlighting the importance of cathode material in electrolyte additive performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。